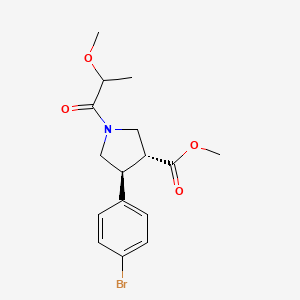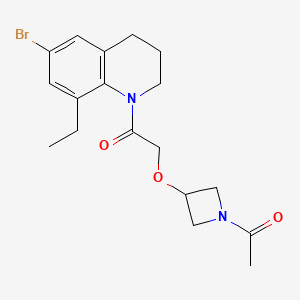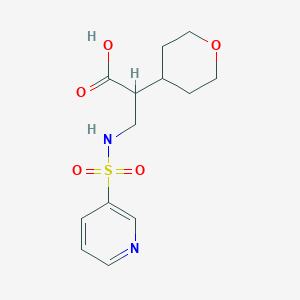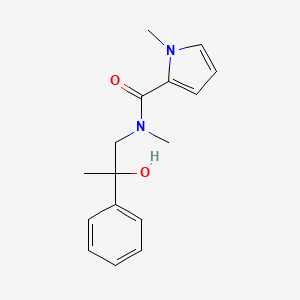
methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate is a synthetic organic compound with a distinct structure, characterized by the presence of a bromophenyl group and a methoxypropanoyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate typically involves multiple steps. A common approach includes:
Formation of the pyrrolidine ring: : Starting from an appropriate amine and aldehyde to form the pyrrolidine ring through a Mannich-type reaction.
Introduction of the bromophenyl group: : This step often involves a nucleophilic substitution reaction where a bromophenyl derivative is introduced onto the pyrrolidine ring.
Esterification: : The carboxyl group is esterified using methanol to form the methyl ester.
Methoxypropanoyl group addition: : The final step involves the acylation of the pyrrolidine nitrogen with a methoxypropanoyl chloride.
Industrial Production Methods
Industrial synthesis might employ a more streamlined process involving high-yield reactions and readily available starting materials. Optimized catalysts, reaction conditions, and purification methods ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the methoxy and bromophenyl sites.
Reduction: : Reduction reactions may target the carbonyl group in the methoxypropanoyl moiety.
Substitution: : Nucleophilic substitution reactions are common, especially at the bromophenyl position.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄, CrO₃ in acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in protic solvents.
Substitution: : Nucleophiles like amines or thiols under mild conditions to replace the bromine atom.
Major Products
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols.
Substitution: : Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate finds utility in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studies involving enzyme inhibitors and receptor ligands.
Medicine: : Potential therapeutic agent due to its unique pharmacophore.
Industry: : Used in materials science for developing novel polymers or as a functional additive.
Mécanisme D'action
The compound's effects are primarily mediated through interactions with specific molecular targets:
Enzyme inhibition: : Blocks the active site of target enzymes.
Receptor binding: : Acts as an agonist or antagonist at specific receptor sites.
Pathways involved: : Modulates biochemical pathways involving protein synthesis and degradation, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Unique Features
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate is distinctive due to:
Bromophenyl group: : Adds steric and electronic effects not found in other similar compounds.
Methoxypropanoyl group: : Enhances solubility and reactivity.
Pyrrolidine ring: : Provides a rigid scaffold for bioactive conformations.
Similar Compounds
Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: : Lacks the bromine substituent.
Methyl (3R,4S)-4-(4-chlorophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate: : Similar but with a chlorine atom instead of bromine.
Methyl (3R,4S)-4-(4-methylphenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate: : Substituted with a methyl group.
This compound's potential spans multiple domains, highlighting the versatility and importance of its structure in scientific research and industry.
Propriétés
IUPAC Name |
methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-10(21-2)15(19)18-8-13(14(9-18)16(20)22-3)11-4-6-12(17)7-5-11/h4-7,10,13-14H,8-9H2,1-3H3/t10?,13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKNVNMBIEJNJ-ADSMYIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[1-(1-methylsulfonylcyclopropyl)ethyl]piperidine-1-carboxamide](/img/structure/B6978195.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[2-(2,6-dimethyloxan-4-yl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978201.png)

![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6978207.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide](/img/structure/B6978214.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(2-ethyl-1,3-oxazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978222.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(3-methoxyspiro[3.3]heptan-1-yl)azetidine-1-carboxamide](/img/structure/B6978230.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(1R)-1-(3-fluoro-4-methylphenyl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978238.png)

![tert-butyl N-[9-[(2-hydroxy-3-methoxypropyl)amino]-3-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B6978259.png)
![tert-butyl N-[1-cyclohexyl-5-[3-(hydroxymethyl)pyrrolidin-1-yl]-5-oxopentan-2-yl]carbamate](/img/structure/B6978265.png)
![methyl (3S,4R)-4-(4-bromophenyl)-1-[2-(oxolan-2-yl)acetyl]pyrrolidine-3-carboxylate](/img/structure/B6978269.png)

![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978308.png)
